molecular formula C12H16O4S B3048600 Methyl 4-isopropyl-3-(methylsulfonyl)benzoate CAS No. 176107-23-6

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Cat. No.: B3048600
CAS No.: 176107-23-6
M. Wt: 256.32 g/mol
InChI Key: XAPANMKZJPQXQR-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C12H16O4S. It is a benzoate ester that features an isopropyl group and a methylsulfonyl group attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate typically involves the esterification of 4-isopropyl-3-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is unique due to the presence of both the isopropyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various research applications .

Properties

IUPAC Name

methyl 3-methylsulfonyl-4-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-8(2)10-6-5-9(12(13)16-3)7-11(10)17(4,14)15/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPANMKZJPQXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455900
Record name Methyl-3-methylsulfonyl-4-isopropyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176107-23-6
Record name Methyl-3-methylsulfonyl-4-isopropyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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